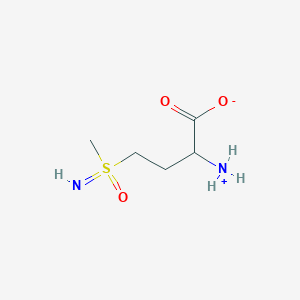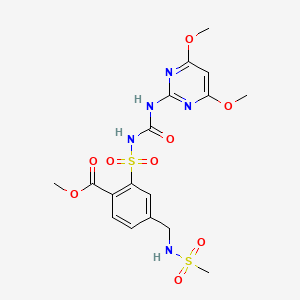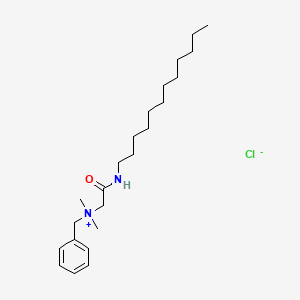
Methionine sulfoximine
Overview
Description
Methionine sulfoximine is a sulfoximine derivative of methionine and acts as an irreversible inhibitor of the enzyme glutamine synthetase . This compound is known for its convulsant effects and is composed of two different diastereomers: L-S-methionine sulfoximine and L-R-methionine sulfoximine . This compound has been studied for its role in preventing excitotoxicity by inhibiting glutamate production in the brain .
Mechanism of Action
Target of Action
Methionine sulfoximine (MSO) primarily targets two enzymes: γ-glutamylcysteine synthetase and glutamine synthetase . These enzymes play crucial roles in the synthesis of glutamine, a key amino acid involved in various metabolic processes.
Mode of Action
MSO acts as a mimetic of glutamine , thereby inhibiting the activity of the aforementioned enzymes . Specifically, MSO is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .
Biochemical Pathways
The inhibition of glutamine synthetase by MSO impacts the glutamine synthesis pathway . This can lead to a reduction in the levels of both glutamine and glutamate in the brain , which are crucial neurotransmitters involved in excitatory and inhibitory signaling. The inhibition of γ-glutamylcysteine synthetase affects the synthesis of glutathione, a vital antioxidant in cells .
Pharmacokinetics
It’s known that mso can cross the blood-brain barrier, which allows it to exert its effects in the central nervous system . More research is needed to fully understand the pharmacokinetics of MSO.
Result of Action
The inhibition of glutamine and glutamate production by MSO can prevent excitotoxicity , a process where neurons are damaged and killed by the overactivation of receptors for glutamate and similar substances . This has been shown to increase the longevity of mice models for diseases like Lou Gehrig’s disease .
Biochemical Analysis
Biochemical Properties
Methionine sulfoximine interacts with several enzymes and proteins. It is known to mimic glutamine and inhibit the enzymes γ-glutamylcysteine synthetase and glutamine synthetase . The inhibition of these enzymes by MSO is due to its phosphorylation by glutamine synthetase, resulting in a transition state analog that cannot diffuse from the active site .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce the production of Interleukin 6 (IL-6) and Tumor Necrosis Factor Alpha (TNFα) in mouse peritoneal macrophages triggered with lipopolysaccharide (LPS) . Furthermore, MSO inhibits glutamate production in the brain, thereby preventing excitotoxicity, a process that can lead to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its phosphorylation by glutamine synthetase . The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This inhibition prevents the overproduction of glutamate, thereby preventing excitotoxicity .
Temporal Effects in Laboratory Settings
It is known that MSO is an irreversible inhibitor of glutamine synthetase , suggesting that its effects may persist as long as the enzyme is present.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, it has been found that sub-convulsive doses of MSO are neuroprotective in rodent models of hyperammonemia, acute liver disease, and amyotrophic lateral sclerosis .
Metabolic Pathways
This compound is involved in the metabolic pathway of glutamine synthesis, where it acts as an inhibitor of glutamine synthetase . This inhibition affects the levels of both glutamine and glutamate in the brain .
Transport and Distribution
It is known that MSO can readily cross the blood-brain barrier, suggesting that it may be transported and distributed via the circulatory system .
Subcellular Localization
Given its role as an inhibitor of glutamine synthetase, it is likely that it localizes to the cytoplasm where this enzyme is typically found .
Preparation Methods
Methionine sulfoximine can be synthesized through a straightforward one-step oxidation of methionine residues within polypeptides . This process involves the use of oxidizing agents to convert methionine to this compound. Additionally, chemoselective subsequent elaboration can be achieved using copper(II)-mediated N–H cross-coupling at this compound residues with arylboronic acid reagents . Industrial production methods typically involve similar oxidation processes, but on a larger scale and with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methionine sulfoximine undergoes various chemical reactions, including:
Oxidation: The initial synthesis involves oxidation of methionine to this compound.
Substitution: This compound can undergo N–H cross-coupling reactions with arylboronic acid reagents, facilitated by copper(II) catalysts.
Phosphorylation: This compound is phosphorylated by glutamine synthetase, resulting in a transition state analog that inhibits the enzyme.
Common reagents used in these reactions include oxidizing agents, copper(II) catalysts, and arylboronic acids. The major products formed from these reactions are this compound derivatives with various functional groups attached.
Scientific Research Applications
Methionine sulfoximine has a wide range of scientific research applications:
Comparison with Similar Compounds
Methionine sulfoximine is unique due to its specific inhibition of glutamine synthetase and its ability to prevent excitotoxicity. Similar compounds include:
Buthionine sulfoximine: Another sulfoximine derivative known for its ability to inhibit γ-glutamylcysteine synthetase.
Glufosinate: A compound that also inhibits glutamine synthetase but has different chemical properties and applications.
This compound stands out due to its specific diastereomers and its unique mechanism of action in preventing excitotoxicity.
Properties
IUPAC Name |
2-amino-4-(methylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031266 | |
| Record name | Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Methionine sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1982-67-8 | |
| Record name | Methionine sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(S-methylsulphonimidoyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methionine sulfoximine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















